N-(4'-Fluorobutyrophenone)-4-(4-chlorophenyl)pyridinium N-(4'-Fluorobutyrophenone)-4-(4-chlorophenyl)pyridinium
Brand Name: Vulcanchem
CAS No.: 150214-90-7
VCID: VC18533786
InChI: InChI=1S/C21H18ClFNO.ClH/c22-19-7-3-16(4-8-19)17-11-14-24(15-12-17)13-1-2-21(25)18-5-9-20(23)10-6-18;/h3-12,14-15H,1-2,13H2;1H/q+1;/p-1
SMILES:
Molecular Formula: C21H18Cl2FNO
Molecular Weight: 390.3 g/mol

N-(4'-Fluorobutyrophenone)-4-(4-chlorophenyl)pyridinium

CAS No.: 150214-90-7

Cat. No.: VC18533786

Molecular Formula: C21H18Cl2FNO

Molecular Weight: 390.3 g/mol

* For research use only. Not for human or veterinary use.

N-(4'-Fluorobutyrophenone)-4-(4-chlorophenyl)pyridinium - 150214-90-7

Specification

CAS No. 150214-90-7
Molecular Formula C21H18Cl2FNO
Molecular Weight 390.3 g/mol
IUPAC Name 4-[4-(4-chlorophenyl)pyridin-1-ium-1-yl]-1-(4-fluorophenyl)butan-1-one;chloride
Standard InChI InChI=1S/C21H18ClFNO.ClH/c22-19-7-3-16(4-8-19)17-11-14-24(15-12-17)13-1-2-21(25)18-5-9-20(23)10-6-18;/h3-12,14-15H,1-2,13H2;1H/q+1;/p-1
Standard InChI Key MRTIGXLIXIMHNN-UHFFFAOYSA-M
Canonical SMILES C1=CC(=CC=C1C2=CC=[N+](C=C2)CCCC(=O)C3=CC=C(C=C3)F)Cl.[Cl-]

Introduction

Chemical Identity and Structural Features

N-(4'-Fluorobutyrophenone)-4-(4-chlorophenyl)pyridinium belongs to the pyridinium class of heterocyclic compounds, where the positively charged nitrogen atom forms part of an aromatic six-membered ring. The 4-chlorophenyl group at the pyridinium ring’s fourth position introduces steric bulk and hydrophobicity, while the 4'-fluorobutyrophenone side chain contributes electrophilic character due to the ketone and fluorine substituents .

Key structural attributes include:

  • Molecular formula: C21H18ClFNO+\text{C}_{21}\text{H}_{18}\text{ClFNO}^+

  • Molecular weight: 354.83 g/mol

  • Charge: +1 (quaternary ammonium center)

  • Substituent effects:

    • Fluorine enhances metabolic stability and lipophilicity .

    • Chlorine increases electron density at the aryl ring, influencing π-π stacking interactions .

The compound’s InChI identifier (InChI=1/C21H18ClFNO/c22-18-9-7-16(8-10-18)17-11-14-24(15-12-17)13-3-6-21(25)19-4-1-2-5-20(19)23/h1-2,4-5,7-12,14-15H,3,6,13H2/q+1) confirms its connectivity and stereoelectronic configuration .

Synthesis and Manufacturing Processes

The synthesis of N-(4'-fluorobutyrophenone)-4-(4-chlorophenyl)pyridinium involves multi-step reactions, as detailed in patent US4086234A .

Key Synthetic Steps

  • Formation of 1,1-Dimethoxy Intermediate:
    A mixture of 4-chloro-4'-fluorobutyrophenone, trimethyl orthoformate, methanol, and sulfuric acid undergoes condensation to yield 1,1-dimethoxy-1-(4-fluorophenyl)-4-chlorobutane .

    4-Chloro-4’-fluorobutyrophenone+Trimethyl orthoformateH2SO41,1-Dimethoxy intermediate\text{4-Chloro-4'-fluorobutyrophenone} + \text{Trimethyl orthoformate} \xrightarrow{\text{H}_2\text{SO}_4} \text{1,1-Dimethoxy intermediate}

    Nuclear magnetic resonance (NMR) data for this intermediate include δ=1.4 (multiplet), 3.2 (singlet), and 7.3 (multiplet) .

  • Reduction with Sodium Borohydride:
    The intermediate is treated with sodium borohydride under alkaline conditions (pH 11–12) to reduce ketone groups, forming a secondary alcohol .

  • Coupling with 4-(4-Chlorophenyl)Piperidin-4-ol:
    The reduced product reacts with 4-(4-chlorophenyl)piperidin-4-ol in the presence of potassium iodide and potassium hydroxide, followed by hydrochloric acid precipitation to yield the final pyridinium salt .

Process Optimization

  • Solvent Systems: Toluene and methanol are used for phase separation and purification .

  • Yield: The process achieves a 32.5–80.1% yield depending on reaction conditions .

  • Purity Controls: Washing with acetone-toluene-methanol mixtures removes impurities .

Physicochemical Properties

N-(4'-Fluorobutyrophenone)-4-(4-chlorophenyl)pyridinium exhibits distinct solubility and stability profiles :

PropertyValue/Description
SolubilitySlightly soluble in chloroform (heated), methanol, and water (heated, sonicated)
AppearanceOff-white to yellow solid
StabilityHygroscopic; requires desiccated storage
Melting PointNot explicitly reported; analogs melt at 148–229°C

The hygroscopic nature necessitates anhydrous handling conditions to prevent decomposition .

Pharmacological and Industrial Applications

Role as a Haloperidol Intermediate

This compound is identified as Haloperidol Pyridinium Chloride Impurity, a byproduct or intermediate in the synthesis of haloperidol . Haloperidol, a butyrophenone antipsychotic, shares structural motifs with N-(4'-fluorobutyrophenone)-4-(4-chlorophenyl)pyridinium, particularly the fluorobutyrophenone moiety .

Industrial Relevance

  • Pharmaceutical Manufacturing: Priced between €346.00–€2,278.00 per gram, it serves as a high-value reference standard .

  • Research Applications: Used in mass spectrometry and NMR studies to characterize haloperidol synthesis pathways .

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